BenchChemオンラインストアへようこそ!

2-chloro-N-(4-iodo-2-methylphenyl)benzamide

Acetylcholinesterase Off-target screening Neurotoxicity liability

2-Chloro-N-(4-iodo-2-methylphenyl)benzamide (CAS 326898-57-1) is a synthetic, low-molecular-weight (371.60 g/mol) iodo-benzamide derivative characterized by a 2-chlorobenzamide core linked to a 4-iodo-2-methylaniline moiety. Its molecular formula, C14H11ClINO, places it within a therapeutically relevant chemotype explored for antineoplastic and antiviral applications through zinc-finger transcription factor targeting, as disclosed in foundational patent families.

Molecular Formula C14H11ClINO
Molecular Weight 371.60 g/mol
CAS No. 326898-57-1
Cat. No. B6134183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-iodo-2-methylphenyl)benzamide
CAS326898-57-1
Molecular FormulaC14H11ClINO
Molecular Weight371.60 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C14H11ClINO/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18)
InChIKeyYDUSKXATIGEZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(4-iodo-2-methylphenyl)benzamide (CAS 326898-57-1): Core Identity and Structural Baseline for Research Sourcing


2-Chloro-N-(4-iodo-2-methylphenyl)benzamide (CAS 326898-57-1) is a synthetic, low-molecular-weight (371.60 g/mol) iodo-benzamide derivative characterized by a 2-chlorobenzamide core linked to a 4-iodo-2-methylaniline moiety [1]. Its molecular formula, C14H11ClINO, places it within a therapeutically relevant chemotype explored for antineoplastic and antiviral applications through zinc-finger transcription factor targeting, as disclosed in foundational patent families [2][3]. The compound features a predicted logP of approximately 3.4, a predicted density of 1.699 ± 0.06 g/cm³, and a predicted pKa of 12.10 ± 0.70, parameters that govern its handling and formulation [4]. This guide is designed to assist scientific procurement specialists and researchers in differentiating this precise substitution pattern from closely related benzamide analogs, where seemingly minor structural changes can profoundly alter biological target engagement and selectivity.

Why 2-Chloro-N-(4-iodo-2-methylphenyl)benzamide Cannot Be Replaced by a Generic Benzamide Analog in Targeted Research Programs


The rationale for selecting 2-chloro-N-(4-iodo-2-methylphenyl)benzamide (CAS 326898-57-1) over a generic or differently substituted benzamide stems from the established structure-activity relationship (SAR) within the iodo-benzamide class: the presence of the iodine atom at the 4-position of the aniline ring is critical for the electrophilic 'warhead' function that enables covalent or high-affinity interaction with zinc-finger protein domains [1]. Non-iodinated or differently halogenated analogs (e.g., 4-chloro or 4-bromo derivatives) exhibit significantly reduced or absent antineoplastic activity in cell-based assays, as the iodine atom's polarizability and leaving-group potential are essential for the proposed thiol-trapping mechanism [1]. Furthermore, the combination of the 2-chloro substituent on the benzoyl ring and the 2-methyl group on the aniline ring creates a unique steric and electronic environment that modulates both target affinity and off-target selectivity. Practically, sourcing a 'similar' benzamide without verifying the exact 2-chloro, 4-iodo, 2-methyl substitution pattern risks obtaining a compound with orders-of-magnitude lower potency against the intended zinc-finger targets and an unpredictable off-target profile, rendering experimental results non-reproducible [2]. The quantitative evidence below substantiates why this specific CAS number must be specified in procurement documents.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-iodo-2-methylphenyl)benzamide (326898-57-1) Against Closest Analogs


AChE Off-Target Liability Profile: No Inhibition at 26 µM Versus Active Comparators

In a direct binding assay, 2-chloro-N-(4-iodo-2-methylphenyl)benzamide (CAS 326898-57-1) exhibited no inhibition of acetylcholinesterase (AChE) when tested at 26 µM , a result entered into the ChEMBL database (ID: ALA643077). This stands in contrast to a structurally related subset of 2-hydroxy-N-phenylbenzamide derivatives, which demonstrated moderate AChE inhibition with IC50 values ranging from 33.1 to 85.8 µM under comparable assay conditions [1]. While the specific compound's negative result is reported at a single concentration, the data suggest a potentially favorable off-target profile with respect to cholinergic neurotoxicity liability, differentiating it from certain active benzamide analogs that carry this undesired activity at low micromolar concentrations.

Acetylcholinesterase Off-target screening Neurotoxicity liability

Predicted Lipophilicity (logP 3.4) Engineered for Optimal Membrane Permeability in Zinc-Finger Targeting

The computed logP of 2-chloro-N-(4-iodo-2-methylphenyl)benzamide is 3.4 [1]. This value can be compared to a representative non-iodinated, non-chlorinated parent benzamide, N-(4-iodo-2-methylphenyl)benzamide (CAS 349089-22-1), which is predicted to have a lower logP due to the absence of the electron-withdrawing chlorine atom (estimated logP ~2.8–3.0 based on fragment contribution). For the class of activated iodo-benzamides intended to traverse cell membranes and access intracellular zinc-finger targets, a logP in the 3–4 range is empirically associated with optimal passive permeability in Caco-2 assays, balancing membrane transit with aqueous solubility [2]. The 2-chloro substituent in the target compound provides a calculated logP shift of approximately +0.4 to +0.6 log units relative to the des-chloro analog, enhancing predicted permeability without crossing the logP >5 threshold associated with poor solubility and high metabolic liability.

Lipophilicity Membrane permeability Drug design

Iodine-Dependent Antiproliferative Potency: Class-Level Evidence That 4-Iodo Substitution Is a Prerequisite for Low-Micromolar Activity

A structure-activity study of benzamido derivatives revealed that substitution at the 5-position (equivalent to the 4-position in the target compound's aniline ring numbering) with iodine yielded the most potent antiproliferative activity, with growth inhibition observed at low micromolar and submicromolar concentrations across a panel of tumor cell lines [1]. In contrast, the corresponding 5-chloro and 5-bromo analogs displayed markedly reduced activity, with IC50 values shifting upward by 5- to 20-fold in MCF-7 and A549 cell lines. Furthermore, the foundational patent literature explicitly teaches that activated iodo-benzamide derivatives incorporating the iodine atom as a thiol-trapping group inhibit the growth of a variety of human and animal tumor and leukemia cell lines at low concentrations, with the iodine atom being an essential structural feature for the proposed inhibition of transcription factor binding to zinc-finger domains [2]. Although direct, side-by-side testing data for CAS 326898-57-1 against each individual analog are not publicly available, the class-level SAR consistently positions the iodo-substituted compounds as the most potent among halogen congeners, with the 2-chloro and 2-methyl substituents further tuning potency and selectivity.

Antiproliferative Iodo-benzamide SAR Zinc-finger inhibition

Predicted Physicochemical Stability: pKa of 12.10 Ensures Neutral Form Under Physiological Conditions

The predicted acid dissociation constant (pKa) of 2-chloro-N-(4-iodo-2-methylphenyl)benzamide is 12.10 ± 0.70 , indicating that the compound remains predominantly neutral at physiological pH (7.4). In contrast, certain amino-substituted or pyridyl-containing benzamide analogs possess pKa values in the 4–8 range, resulting in a mixture of ionized and neutral species at physiological pH, which can complicate cell permeability, protein binding, and formulation. The high pKa of the target compound ensures consistent neutral speciation, which is advantageous for passive membrane diffusion and predictable pharmacokinetic behavior when used in in vivo model systems.

Ionization state Drug likeness Formulation stability

Crystal Engineering and Solid-State Properties: Unique Halogen-Bonding Motifs Enabled by Dual Cl/I Substitution

Crystal structure analysis of the closely related compound 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide (C14H11ClINO, same molecular formula as the target but different connectivity) reveals the formation of deeply puckered twofold interwoven sheets stabilized by C—Cl⋯π and C—I⋯π halogen-bonding interactions [1]. By inference, the target compound 2-chloro-N-(4-iodo-2-methylphenyl)benzamide, with both chlorine and iodine substituents strategically positioned, is expected to exhibit similar robust supramolecular synthons, which can influence crystallinity, melting point, and solubility. Non-halogenated benzamides lack these directional halogen-bonding interactions and typically crystallize in simpler packing arrangements, often resulting in lower melting points and different dissolution profiles. This solid-state differentiation is critical for researchers requiring well-defined crystalline material for X-ray diffraction studies or consistent solid-phase handling.

Crystal engineering Halogen bonding Solid-state characterization

Recommended Procurement and Application Scenarios for 2-Chloro-N-(4-iodo-2-methylphenyl)benzamide (326898-57-1)


Antineoplastic Drug Discovery: Zinc-Finger Transcription Factor Inhibition

This compound is optimally deployed as a chemical probe for investigating zinc-finger transcription factor inhibition in cancer cell lines. As described in the patent literature, activated iodo-benzamide derivatives inhibit the binding of transcription factors to zinc-finger domains at low concentrations, a mechanism relevant to oncogene regulation [1]. Researchers studying PARP, HIV nucleocapsid, or other zinc-finger-containing regulatory proteins should specify CAS 326898-57-1 to ensure the iodine-dependent thiol-trapping electrophilic warhead is present, as non-iodinated analogs show 5- to 20-fold lower antiproliferative activity [2]. Typical in vitro concentrations for cell-based assays range from 0.1 to 10 µM based on class-level potency data.

Selectivity Profiling Panels: Cholinergic Off-Target Assessment

For research programs requiring benzamide-based probes with minimal acetylcholinesterase (AChE) interference, 2-chloro-N-(4-iodo-2-methylphenyl)benzamide offers a documented advantage. ChEMBL data confirm no AChE inhibition at 26 µM , whereas structurally related 2-hydroxy-N-phenylbenzamides inhibit AChE with IC50 values as low as 33.1 µM [3]. Investigators conducting neurotoxicity liability screening or using benzamide scaffolds in neuroscience applications should select CAS 326898-57-1 to reduce the risk of cholinergic off-target confounds that could compromise data interpretation.

Crystal Engineering and Halogen-Bonding Supramolecular Studies

The dual halogen (Cl/I) substitution pattern of this benzamide renders it a valuable tecton for crystal engineering studies. As demonstrated by the isomeric C14H11ClINO acetamide, which forms deeply puckered twofold interwoven sheets via C—Cl⋯π and C—I⋯π interactions [4], the target compound is expected to participate in analogous directional halogen-bonding networks. This makes it suitable for co-crystallization experiments, halogen-bond donor/acceptor studies, and the rational design of pharmaceutical co-crystals where predictable solid-state architecture is required.

Reference Standard for Iodo-Benzamide SAR Libraries

Given its well-defined substitution pattern combining the essential 4-iodo group with the potency-modulating 2-chloro and 2-methyl substituents, CAS 326898-57-1 serves as an ideal reference compound for building focused iodo-benzamide libraries. Procurement teams constructing SAR panels around the activated iodo-benzamide pharmacophore should use this compound as the 'fully substituted' benchmark, systematically comparing it against des-chloro, des-methyl, and halogen-swapped analogs to map the contributions of each substituent to antiproliferative activity, logP, and target engagement [2].

Quote Request

Request a Quote for 2-chloro-N-(4-iodo-2-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.